Ir(mppy)3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phosphorescent Dopant

Ir(mppy)3 is a green phosphorescent dopant. This means it absorbs light energy and releases it back as a different color, with a longer delay than fluorescence. This property allows for more efficient light emission in OLEDs Sigma-Aldrich: .

Improved Efficiency and Color Purity

Compared to other common OLED dopants like Ir(ppy)3, Ir(mppy)3 offers advantages like improved efficiency due to better recombination probability and suppressed exciton quenching Ossila: . This translates to brighter and more colorsaturated OLED displays.

Perovskite LEDs

Research is ongoing to explore Ir(mppy)3 as a dopant material for PeLEDs. Perovskites are a class of materials with promising applications in next-generation LEDs due to their tunable bandgaps and high luminescence. Studies suggest that Ir(mppy)3 can improve the efficiency and stability of PeLEDs ScienceDirect: .

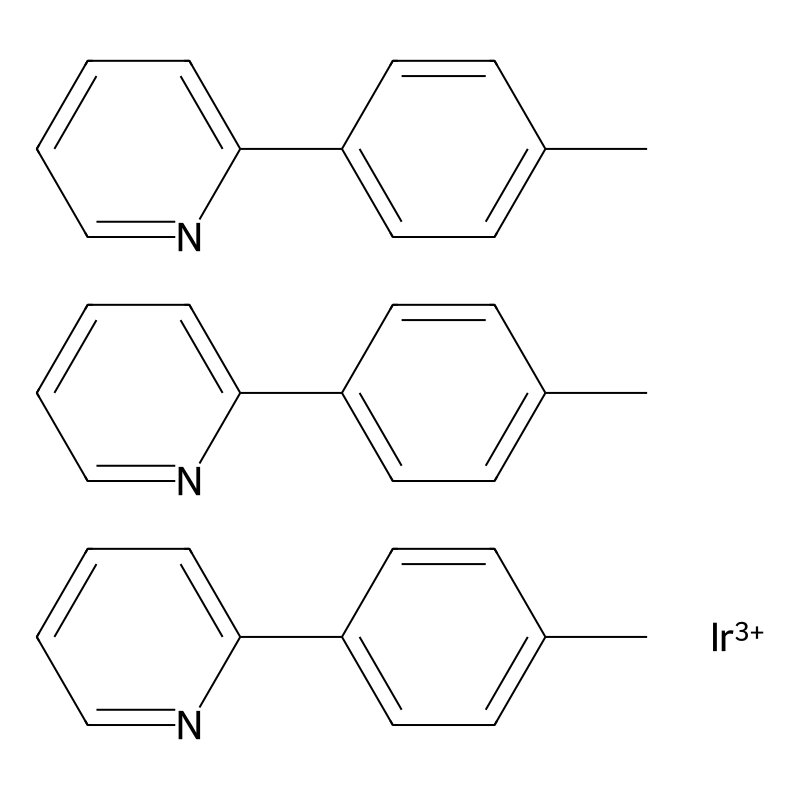

Tris[2-(p-tolyl)pyridine]iridium(III), commonly referred to as Ir(mppy)₃, is a phosphorescent iridium complex with the chemical formula C₃₆H₃₀IrN₃ and a molecular weight of 696.86 g/mol. It is recognized for its high luminescence efficiency and is primarily utilized as a dopant in organic light-emitting diodes (OLEDs). The compound features three methyl groups attached to the pyridine ligands, enhancing its solubility compared to other similar compounds, such as Ir(ppy)₃ .

Ir(mppy)₃ emits green light with a photoluminescence peak at approximately 514 nm when dissolved in dichloromethane, making it particularly valuable in optoelectronic applications . Its stability is notable, with a thermal decomposition temperature exceeding 330 °C .

In OLED and TADF-OLED devices, Ir(Mppy)3 functions as a dopant within the host material. Upon electrical excitation, the Ir(Mppy)3 molecules harvest energy and undergo a series of electronic transitions, ultimately leading to the emission of green light through phosphorescence and/or TADF processes []. The specific mechanism involves complex interactions between the iridium center, the ligand orbitals, and the surrounding host material.

Ir(mppy)₃ participates in various reactions typical of metal complexes, including ligand exchange and photophysical processes. The compound can be co-doped with other phosphorescent materials to enhance the efficiency of OLEDs. For instance, when co-doped with Ir(ppz)₃, devices exhibit improved electroluminescent efficiencies due to better exciton management and reduced quenching effects .

The synthesis of Ir(mppy)₃ typically involves the reaction of iridium salts with the appropriate ligands under controlled conditions. A common method includes:

- Preparation of Ligands: Synthesize 2-(p-tolyl)pyridine.

- Complex Formation: React the ligands with iridium(III) chloride in an inert atmosphere using solvents such as toluene or chloroform.

- Purification: The product is purified through sublimation or recrystallization to achieve high purity levels (>99%) .

Ir(mppy)₃ is predominantly used in:

- Organic Light-Emitting Diodes (OLEDs): As a phosphorescent dopant, it enhances device efficiency and color purity.

- Gas Sensors: Its luminescent properties allow for sensitive detection of volatile organic compounds like acetone .

- Photonic Devices: Used in various optoelectronic applications due to its excellent light-emitting properties.

Studies on the interactions involving Ir(mppy)₃ focus on its role in OLEDs and gas sensing applications. In OLED configurations, it interacts with host materials to optimize charge transport and exciton management. The introduction of thermal activated delayed fluorescence polymers alongside Ir(mppy)₃ has shown improved current efficiencies in devices .

In gas sensing applications, the interaction between Ir(mppy)₃ and target gases alters its luminescent properties, allowing for quantitative detection based on changes in emission intensity .

Several compounds share structural or functional similarities with Ir(mppy)₃:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tris[2-phenylpyridine]iridium(III) | C₃₆H₂₉IrN₃ | Known for high stability but lower solubility than Ir(mppy)₃ |

| Tris[3-methylphenyl]iridium(III) | C₃₆H₂₉IrN₃ | Offers different emission characteristics; used in blue OLEDs |

| Tris[2-(4-methylphenyl)pyridine]iridium(III) | C₃₆H₂₉IrN₃ | Similar solubility but varies in emission spectra |

Ir(mppy)₃ stands out due to its enhanced solubility and efficient green light emission, making it particularly suitable for modern OLED technologies compared to its counterparts.